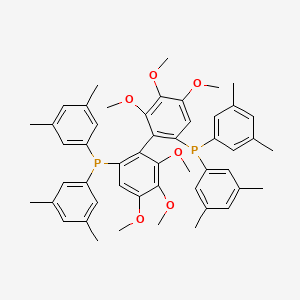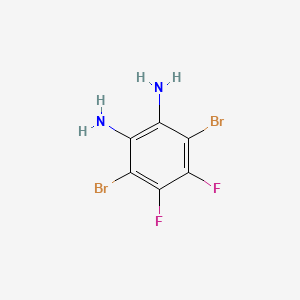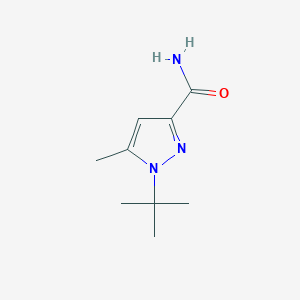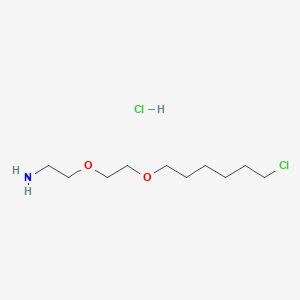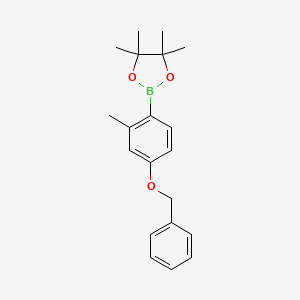
2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of hydroquinone, which is used medically for depigmentation . It is a versatile compound that can be synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects.
Synthesis Analysis
The synthesis of similar compounds typically involves the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents . A simple process to synthesize and separate of 2-(substituted-phenyl) benzimidazole derivatives with high yield and efficiency has been reported. This involves reacting ortho-phenylenediamines with benzaldehydes using sodium metabisulphite as an oxidation agent in a mixture of solvent under mild condition.
Molecular Structure Analysis
The structure of similar compounds has been characterized by numerous analytical techniques such as NMR, FT-IR, UV–Vis, SEM, EDAX, mass spectrometry, ESR, powder XRD, TGA, magnetic susceptibility, elemental analysis, magnetic susceptibility and molar conductance measurement for structural elucidation .
Chemical Reactions Analysis
The mechanism of action of similar compounds involves its ability to react with nucleophiles, such as thiols, amines, and alcohols, to form covalent adducts . This reaction can occur through either a ring-opening or a ring-closing pathway, depending on the nature of the nucleophile and the reaction conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using various techniques such as FT-IR, UV–Vis, NMR, ESR, SEM, fluorescence, mass spectrometry, elemental analysis (CHN) and physical studies (TGA, XRD, molar conductance, melting point) .
Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
This compound can be used as a boron reagent in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Synthesis of Benzimidazole Derivatives
The compound can be used in the synthesis of benzimidazole derivatives . Benzimidazole is an important heterocyclic organic compound which possess an extensive range of therapeutic applications such as anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Anticancer Agents
Benzimidazole derivatives, synthesized using this compound, have been intensively studied to use as a new generation of anticancer agents . The presence of electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) also caused significant increase of anticancer activity .
Drug Development
The compound can be used in the development of new drugs to treat cancer . Many commercially available anticancer drugs are based on the benzimidazole skeleton such as osimertinib, navelbine, alectinib, nocodazole, abermaciclib, and vinblastine .
Research on Benzimidazole
Research on benzimidazole is a main focus for many laboratories in the world including our lab to prepare better anticancer drugs . The synthesis of benzimidazole derivatives typically involved in the condensation of the benzene rings possessed nitrogen-containing functional groups at ortho position with various reagents .
Synthesis of 2-Phenylbenzimidazoles
Two series of 2-phenylbenzimidazoles were synthesized by simple process with high yield and efficiency and they were illuminated the effect of substituent groups in their structures on the bioactivity against three cancer cell line A549, MDA-MB-231 and PC3 .
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
A series of 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives was designed, synthesized and evaluated as multi-functional anti-PD agents. The biological screening indicated that most derivatives possessed potent MAO-B inhibitory activities and anti-oxidative abilities . This suggests potential future directions for the development of “2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” and similar compounds.
Propiedades
IUPAC Name |
4,4,5,5-tetramethyl-2-(2-methyl-4-phenylmethoxyphenyl)-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BO3/c1-15-13-17(22-14-16-9-7-6-8-10-16)11-12-18(15)21-23-19(2,3)20(4,5)24-21/h6-13H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNLCXCKGBGHCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Benzyloxy)-2-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

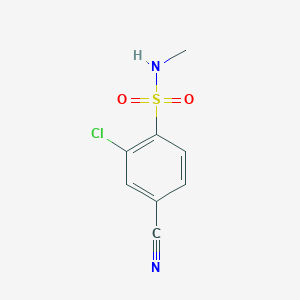
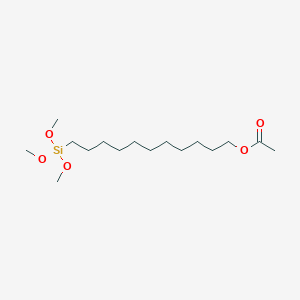

![(R)-1-[3,5-Bis(trifluoromethyl)phenyl]-3-[1-(dimethylamino)-3-methylbutan-2-yl]thiourea, 98%, (99% ee)](/img/structure/B6358117.png)
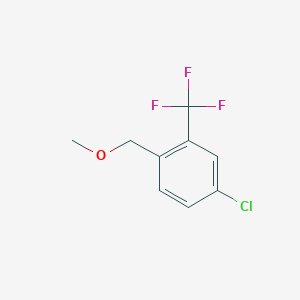
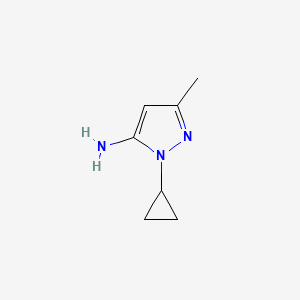
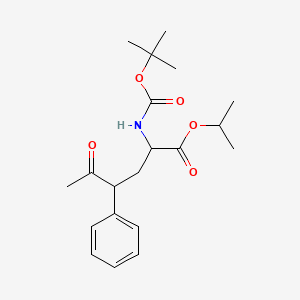

![Carbonochloridic acid, [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl ester, 95%](/img/structure/B6358159.png)
